![molecular formula C13H22ClNO3SSi B13966573 Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiazole ring, a chloro substituent, and a silyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester typically involves multiple steps. One common approach is the reaction of a thiazole derivative with a chlorinating agent, followed by the introduction of the silyl ether group through a silylation reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学研究应用
2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and silyl ether groups play crucial roles in binding to these targets, while the thiazole ring provides structural stability. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid methyl ester
- 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, 2-Chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester offers unique properties due to the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in specific synthetic and research applications.
属性
分子式 |
C13H22ClNO3SSi |
|---|---|
分子量 |
335.92 g/mol |
IUPAC 名称 |
ethyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H22ClNO3SSi/c1-7-17-11(16)10-9(15-12(14)19-10)8-18-20(5,6)13(2,3)4/h7-8H2,1-6H3 |
InChI 键 |
JPSAWXCHZMBGMJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


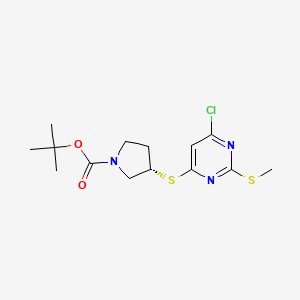
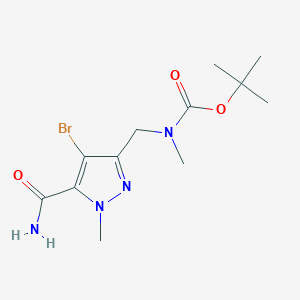
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)

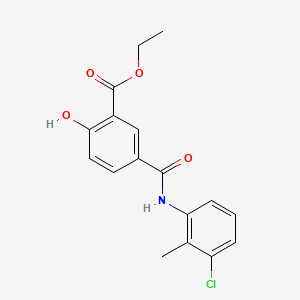
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
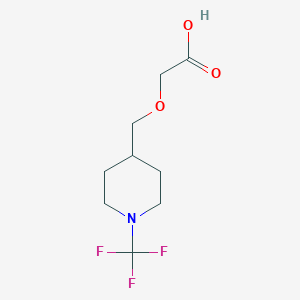
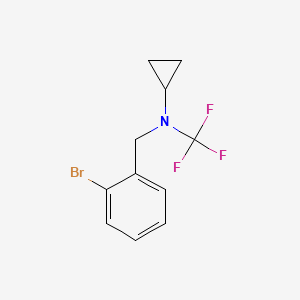
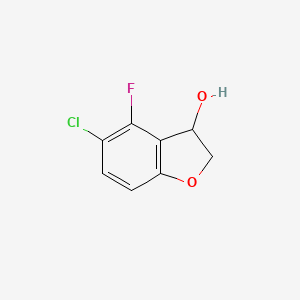
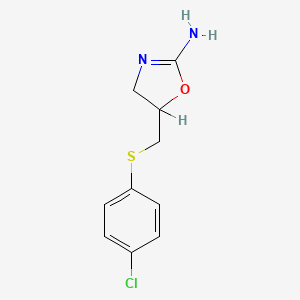
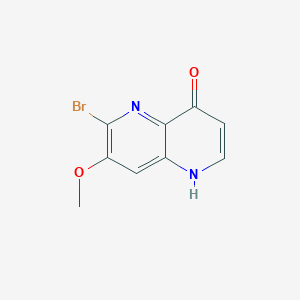
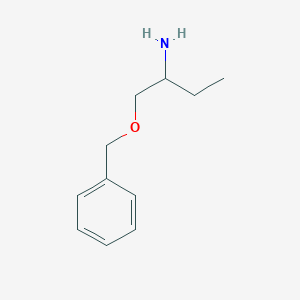
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
